

# An In-depth Technical Guide to CAS Number 946524-78-9 (PF-04691502)

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

**Compound Name:** 2-(2-Methoxyphenoxy)-5-(trifluoromethyl)aniline

**Cat. No.:** B070835

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Abstract

This technical guide provides a comprehensive overview of the chemical properties, biological activity, and experimental uses of the compound identified by CAS number 946524-78-9, also known as PF-04691502. This potent and selective oral inhibitor of Phosphoinositide 3-Kinase (PI3K) and mammalian Target of Rapamycin (mTOR) has demonstrated significant antitumor activity in preclinical and clinical studies. This document details its mechanism of action, summarizes key quantitative data, provides methodologies for relevant experiments, and visualizes the associated signaling pathways and experimental workflows.

## Introduction

CAS number 946524-78-9, chemically named 2-amino-8-[trans-4-(2-hydroxyethoxy)cyclohexyl]-6-(6-methoxypyridin-3-yl)-4-methylpyrido[2,3-d]pyrimidin-7(8H)-one, and commonly referred to as PF-04691502, is a small molecule inhibitor targeting the PI3K/mTOR signaling pathway.<sup>[1]</sup> Deregulation of this pathway, through mechanisms such as PTEN loss or PIK3CA mutation, is a frequent occurrence in human cancers, contributing to tumor growth, proliferation, survival, and resistance to therapies.<sup>[2]</sup> PF-04691502 acts as an ATP-competitive inhibitor of both PI3K and mTOR kinases, leading to apoptosis and growth inhibition in cancer cells where the PI3K/mTOR pathway is overactive.<sup>[1]</sup> Having undergone

Phase I clinical trials, PF-04691502 is a compound of significant interest in oncology research and drug development.[3]

## Physicochemical Properties

While a comprehensive public report detailing all physicochemical properties is not readily available, some key identifiers and properties have been compiled from various sources.

| Property          | Value                                                                                                              |
|-------------------|--------------------------------------------------------------------------------------------------------------------|
| CAS Number        | 946524-78-9                                                                                                        |
| Chemical Name     | 2-amino-8-[trans-4-(2-hydroxyethoxy)cyclohexyl]-6-(6-methoxypyridin-3-yl)-4-methylpyrido[2,3-d]pyrimidin-7(8H)-one |
| Molecular Formula | C <sub>24</sub> H <sub>31</sub> N <sub>5</sub> O <sub>4</sub>                                                      |
| Molecular Weight  | 465.54 g/mol                                                                                                       |
| Synonyms          | PF-04691502, PF-4691502                                                                                            |

## Biological Activity and Mechanism of Action

PF-04691502 is a potent dual inhibitor of Class I PI3K isoforms ( $\alpha$ ,  $\beta$ ,  $\delta$ ,  $\gamma$ ) and mTOR. By binding to the ATP-binding site of these kinases, it blocks their catalytic activity, leading to a comprehensive shutdown of the PI3K/AKT/mTOR signaling cascade.[1][4]

## In Vitro Inhibitory Activity

The inhibitory potency of PF-04691502 has been quantified through biochemical assays, with the following equilibrium inhibition constants ( $K_i$ ):

| Target        | K <sub>i</sub> (nM) |
|---------------|---------------------|
| PI3K $\alpha$ | 1.8[4]              |
| PI3K $\beta$  | 2.1[4]              |
| PI3K $\delta$ | 1.6[4]              |
| PI3K $\gamma$ | 1.9[4]              |
| mTOR          | 16[4]               |

## Cellular Activity

In various cancer cell lines, PF-04691502 has been shown to effectively inhibit the phosphorylation of key downstream effectors of the PI3K/mTOR pathway and suppress cell proliferation.

| Cell Line | Cancer Type             | Genetic Profile | Assay                              | IC <sub>50</sub> (nM) |
|-----------|-------------------------|-----------------|------------------------------------|-----------------------|
| BT20      | Breast Cancer           | PIK3CA mutant   | Cell Proliferation                 | 313[4]                |
| SKOV3     | Ovarian Cancer          | PIK3CA mutant   | Cell Proliferation                 | 188[4]                |
| U87MG     | Glioblastoma            | PTEN null       | Cell Proliferation                 | 179[4]                |
| Various   | PIK3CA mutant/PTEN null | -               | p-AKT (S473) Inhibition            | 3.8 - 20[4]           |
| Various   | PIK3CA mutant/PTEN null | -               | p-AKT (T308) Inhibition            | 7.5 - 47[4]           |
| -         | -                       | -               | mTORC1 Activity (PI3K-independent) | 32[4]                 |

The inhibition of the PI3K/mTOR pathway by PF-04691502 leads to a G1 phase cell cycle arrest.[2] This is associated with an upregulation of the cyclin-dependent kinase inhibitor p27Kip1 and a decrease in the phosphorylation of the retinoblastoma (Rb) protein.[2]

# Pharmacokinetics and In Vivo Antitumor Activity Preclinical Studies

In preclinical xenograft models using U87MG (glioblastoma), SKOV3 (ovarian cancer), and gefitinib- and erlotinib-resistant non-small cell lung carcinoma cells, PF-04691502 demonstrated significant antitumor activity.<sup>[2]</sup> In nude mice with U87MG tumors, oral administration of PF-04691502 at doses of 0.5, 1, 5, and 10 mg/kg once daily resulted in dose-dependent tumor growth inhibition.<sup>[4]</sup> The maximum tolerated dose (MTD) was determined to be 10 mg/kg.<sup>[4]</sup>

## Clinical Studies

A Phase I clinical trial in patients with advanced solid tumors established a maximum tolerated dose (MTD) of 8 mg once daily.<sup>[3]</sup> Common treatment-related adverse events included fatigue, decreased appetite, nausea, hyperglycemia, rash, and vomiting.<sup>[3]</sup> At all dose levels, the average steady-state plasma concentrations of PF-04691502 were at or above the target concentration of 16.2 ng/mL, which was predicted to achieve at least 75% tumor growth inhibition in preclinical models.<sup>[3]</sup> The study also confirmed partial blockade of the PI3K signaling pathway in paired tumor biopsies, as evidenced by reduced phosphorylation of Akt, FKHR/FKHRL1, and STAT3.<sup>[3]</sup>

## Experimental Protocols

Disclaimer: The following protocols are generalized from published literature. Researchers should optimize these protocols for their specific experimental conditions.

### Western Blot Analysis for Pathway Modulation

Objective: To determine the effect of PF-04691502 on the phosphorylation of PI3K/mTOR pathway proteins.

Methodology:

- Cell Culture and Treatment: Seed cancer cells (e.g., U87MG, SKOV3, BT20) in 6-well plates and grow to 70-80% confluence. Treat cells with varying concentrations of PF-04691502 (e.g., 10 nM to 1  $\mu$ M) or vehicle (DMSO) for a specified time (e.g., 3 hours).<sup>[5]</sup>

- Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.[5]
- Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.[5]
- SDS-PAGE and Western Blotting: Separate equal amounts of protein (e.g., 20-30 µg) on a polyacrylamide gel and transfer to a PVDF membrane.
- Immunoblotting: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against total and phosphorylated forms of AKT, S6K, 4EBP1, and other relevant pathway proteins overnight at 4°C. Follow with incubation with an appropriate HRP-conjugated secondary antibody.
- Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

## Cell Proliferation Assay (MTS/CCK-8)

Objective: To measure the effect of PF-04691502 on cancer cell viability and proliferation.

Methodology:

- Cell Seeding: Seed cancer cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to adhere overnight.[6][7]
- Compound Treatment: Treat cells with a serial dilution of PF-04691502 for 72 hours.[6]
- Viability Assessment: Add MTS or CCK-8 reagent to each well and incubate for 1-4 hours at 37°C.[1][6]
- Data Acquisition: Measure the absorbance at 490 nm (for MTS) or 450 nm (for CCK-8) using a microplate reader.[1][7]
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC<sub>50</sub> value by non-linear regression analysis.

## In Vivo Xenograft Tumor Model

Objective: To evaluate the antitumor efficacy of PF-04691502 in a mouse model.

Methodology:

- Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g.,  $5 \times 10^6$  U87MG cells) into the flank of immunodeficient mice.[8]
- Tumor Growth and Treatment Initiation: Monitor tumor growth. Once tumors reach a palpable size (e.g., 100-200 mm<sup>3</sup>), randomize the mice into treatment and control groups.
- Drug Administration: Administer PF-04691502 orally via gavage at the desired doses (e.g., 0.5, 1, 5, 10 mg/kg) once daily.[4] The vehicle control group should receive the formulation vehicle (e.g., 0.5% methylcellulose).[9]
- Monitoring: Measure tumor volume and body weight regularly (e.g., twice weekly).
- Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blot, immunohistochemistry). Calculate tumor growth inhibition.

## Synthesis

A detailed, step-by-step synthesis protocol for PF-04691502 is not publicly available in the reviewed literature. The discovery of this compound was the result of lead optimization through structure-based drug design and physical properties-based optimization.[6] The general class of compounds, pyrido[2,3-d]pyrimidin-7(8H)-ones, can be synthesized through various routes, often involving the construction of the pyrimidine or pyridine ring system from appropriately substituted precursors.[10]

## Visualizations

### Signaling Pathway

[Click to download full resolution via product page](#)

Caption: PI3K/mTOR signaling pathway and points of inhibition by PF-04691502.

# Experimental Workflow



[Click to download full resolution via product page](#)

Caption: General experimental workflow for the preclinical evaluation of PF-04691502.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [benchchem.com](http://benchchem.com) [benchchem.com]
- 2. PF-04691502, a potent and selective oral inhibitor of PI3K and mTOR kinases with antitumor activity - PubMed [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 3. [benchchem.com](http://benchchem.com) [benchchem.com]
- 4. [medchemexpress.com](http://medchemexpress.com) [medchemexpress.com]
- 5. [benchchem.com](http://benchchem.com) [benchchem.com]
- 6. [benchchem.com](http://benchchem.com) [benchchem.com]
- 7. [scienceopen.com](http://scienceopen.com) [scienceopen.com]
- 8. [sites.lifesci.ucla.edu](http://sites.lifesci.ucla.edu) [sites.lifesci.ucla.edu]
- 9. [benchchem.com](http://benchchem.com) [benchchem.com]
- 10. Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications - PMC [[pmc.ncbi.nlm.nih.gov](https://pmc.ncbi.nlm.nih.gov)]
- To cite this document: BenchChem. [An In-depth Technical Guide to CAS Number 946524-78-9 (PF-04691502)]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b070835#cas-number-946524-78-9-properties-and-uses>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)